molecular formula C7H16O<br>CH3(CH2)4CHOHCH3<br>C7H16O B047269 2-Heptanol CAS No. 543-49-7

2-Heptanol

Cat. No. B047269
CAS RN: 543-49-7
M. Wt: 116.2 g/mol
InChI Key: CETWDUZRCINIHU-UHFFFAOYSA-N
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Description

Synthesis Analysis

2-Heptanol can be synthesized through various chemical reactions, including the nucleophilic addition of ethylmagnesium bromide to n-pentanal, which has been optimized to achieve a yield of 87.3% under specific conditions (Sun Baoguo, 2010). Another method involves a four-step synthesis starting from n-butanal with allylmagnesium chloride to eventually produce 2-mercapto-4-heptanol, showcasing the compound's versatility in synthesis approaches (Shaoxiang Yang et al., 2015).

Molecular Structure Analysis

The molecular structure of 2-heptanol has been studied through various spectroscopic methods. For example, infrared spectroscopy has been used to investigate the branching effect on the heptanol molecule, indicating how branching and steric hindrance influence its aggregation in associating systems (P. B. Serra et al., 2017).

Chemical Reactions and Properties

2-Heptanol participates in several chemical reactions characteristic of alcohols, such as oxidation and esterification. The compound's reactivity has been explored in the context of flavor synthesis, where it was transformed through a nucleophilic addition reaction to create 3-heptanol, another compound with significant industrial relevance (Sun Baoguo, 2010).

Physical Properties Analysis

The physical properties of 2-heptanol, such as boiling point, melting point, and solubility, are crucial for its application in various industries. Studies on neat 4-methyl-3-heptanol and its mixtures have provided insights into the dynamics of monohydroxy alcohols, offering a comparative perspective on 2-heptanol's behavior in different conditions (S. Bauer et al., 2013).

Scientific Research Applications

  • Electrophoretic Deposition

    2-Heptanol's high viscosity is utilized in electrophoretic deposition processes, particularly for TiO2 nanoparticles. Its viscosity impedes particle movement, thereby affecting particle deposition (Sadeghi et al., 2013).

  • Fragrance Industry

    2,6-Dimethyl-4-heptanol, a variant of 2-Heptanol, is used as a fragrance ingredient. It belongs to a group of branched chain saturated alcohols with a distinctive molecular structure that includes a hydroxyl group and a C(4)-C(12) carbon chain with methyl side chains (Mcginty et al., 2010).

  • Medical Applications

    The fungus Curvularia hominis B-36 can synthesize (S)-1-chloro-2-heptanol, which shows promise in treating primary pulmonary hypertension (Xu et al., 2022).

  • Food Flavoring

    2-Heptanethiol, another derivative, is identified in bell peppers and is characterized by its sulfury, onion-like, and vegetable-like aroma (Simian et al., 2004).

  • Enzymatic Reactions

    Dehydrated baker's yeast can convert 2-heptanone to 2-heptanol in a biphasic system with notable efficiency and enantioselectivity (Cappaert & Larroche, 2004).

  • Biofuels

    In combustion studies, 1-Heptanol/diesel blends in CIDI engines exhibit distinct combustion characteristics, including longer ignition delays and reduced emissions compared to pure diesel (Nour et al., 2021).

  • Pharmacology

    Heptanol has been studied for its effects on sodium current in cardiac Purkinje cells, impacting the timing and decay of the current (Nelson & Makielski, 1991).

Safety And Hazards

2-Heptanol is moderately toxic . Inhalation or contact with the material may irritate or burn skin and eyes . Fire may produce irritating, corrosive, and/or toxic gases . Vapors may cause dizziness or suffocation . Runoff from fire control or dilution water may cause pollution .

Future Directions

2-Heptanol has been found to be a preferred compound by certain species of bats, which evolved as a unique feature of two Piper species highly consumed by these bats . This demonstrates that volatile compounds emitted by neotropical Piper fruits evolved in tandem with seed dispersal by scent-oriented Carollia bats .

properties

IUPAC Name

heptan-2-ol
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InChI

InChI=1S/C7H16O/c1-3-4-5-6-7(2)8/h7-8H,3-6H2,1-2H3
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InChI Key

CETWDUZRCINIHU-UHFFFAOYSA-N
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Canonical SMILES

CCCCCC(C)O
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Molecular Formula

C7H16O, Array
Record name 2-HEPTANOL
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DSSTOX Substance ID

DTXSID1047158
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Molecular Weight

116.20 g/mol
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Physical Description

2-heptanol appears as a clear colorless alcohol with a mild alcohol odor. Insoluble in water. Floats on water. Soluble in most organic liquids. Moderately toxic. Used as a solvent for various resins and as a flotation agent for ore processing., Liquid, Colorless liquid; [Hawley], COLOURLESS LIQUID., colourless liquid with a fresh lemon-like, grass-herbaceous odour
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Boiling Point

158-160 °C
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Flash Point

160 °F (NFPA, 2010), 71 °C c.c.
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Solubility

Solubility in water, g/100ml: 0.35, soluble in alcohol and ether; slightly soluble in water
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Density

Relative density (water = 1): 0.82, 0.817-0.819 (20°)
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Vapor Density

Relative vapor density (air = 1): 4
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Vapor Pressure

1.23 [mmHg], Vapor pressure, kPa at 20 °C: 0.133
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Product Name

2-Heptanol

CAS RN

543-49-7, 52390-72-4
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Synthesis routes and methods

Procedure details

Operating under the conditions of Example 1, 1 millimol of 2-heptanone in toluene (1 ml of a 1M soln.) is reacted with 0.375 millimol of Ca[AlH2 (OCH2CH2OCH3)2 ]2 in toluene (1.78 ml of a 0.21M soln.) during 30 mins. at room temperature. After treating the reaction mixture according to the procedure of Example 1, the resultant toluene solution is gaschromatographically analyzed. The yield of 2-heptanol, the result of the reduction of 2-heptanone, is quantitative.
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Ca[AlH2 (OCH2CH2OCH3)2 ]2
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7,160
Citations
SC Lee, HC Woo, YH Kim - Chemical Engineering and Processing-Process …, 2021 - Elsevier
… Herein, 2-heptanol is proposed as an efficient extraction solvent, and the development of a … demand of the distillation process was significantly lowered due to the use of 2-heptanol. …
Number of citations: 14 www.sciencedirect.com
D Alavez-Rosas, D Sánchez-Guillén, EA Malo… - Apidologie, 2019 - Springer
… We found that (S)-2-heptanol was the active compound involved in the alarm response of this species. Although we did not find (R)-2-heptanol in the mandibular gland extracts, bees …
Number of citations: 12 link.springer.com
WL Weng, JT Chen, JS Chang, SL Chang - Fluid phase equilibria, 2006 - Elsevier
… systems of nitrogen with 2-hexanol, 2-heptanol or 2-octanol at temperatures from 333.15 to … the vapor-composition calculations for nitrogen + 2-heptanol system especially at elevated …
Number of citations: 5 www.sciencedirect.com
A Zúñiga-Moreno, LA Galicia-Luna… - The Journal of Chemical …, 2008 - Elsevier
… of experimental densities obtained in this work for 2-heptanol (ρ 1 ) with values calculated (ρ … For 2-heptanol, both correlations represent the data within the experimental uncertainty in …
Number of citations: 9 www.sciencedirect.com
J Du, Y Ji, Y Li, B Liu, Y Yu, D Chen, Z Li… - Journal of Cellular …, 2022 - Wiley Online Library
… 2-heptanol on the morphology of FORL hyphae in PDA media containing different concentrations of acetoin and 2-heptanol … the PDA plate without acetoin and 2-heptanol was used as a …
Number of citations: 3 onlinelibrary.wiley.com
L Cappaert, C Larroche - Biocatalysis and Biotransformation, 2004 - Taylor & Francis
… The ability of dehydrated baker’s yeast (Sigma, type II) to carry out oxidation reactions was investigated using a mixture of (S)- and (R)-enantiomers of 2-heptanol operated in a biphasic …
Number of citations: 11 www.tandfonline.com
JM Brand, DL Cruden, AJ Markovetz - Journal of chemical ecology, 1987 - Springer
… , 2-heptanol and 3-octanol, occur in various insect secretions (Blum, 1981). While the separate enantiomers of 2-heptanol … We have synthesized each enantiomer of 2-heptanol and 3-…
Number of citations: 2 link.springer.com
S Xu, Q Lin, W Chen, R Lin, Y Shen, P Tang, S Yu… - Catalysts, 2022 - mdpi.com
… (S)-1-chloro-2-heptanol is an enantiopure chemical of great … to (S)-1-chloro-2-heptanol, was screened and identified as Curvularia … The product (S)-1-chloro-2-heptanol was purified and …
Number of citations: 1 www.mdpi.com
D McGinty, J Scognamiglio, CS Letizia… - Food and chemical …, 2010 - Elsevier
… A toxicologic and dermatologic review of 2,6-dimethyl-2-heptanol when used as a fragrance ingredient is presented. 2,6-Dimethyl-2-heptanol is a member of the fragrance structural …
Number of citations: 1 www.sciencedirect.com
WL Weng, IM Shiah, JT Chen - Journal of the Chinese Institute of …, 2005 - airitilibrary.com
The densities and viscosities of binary mixtures of anisole with 2-propanol, 2-hexanol, 2-heptanol, and 2-octanol were measured at 303.15 K, 313.15 K, and 323.15 K over the entire …
Number of citations: 1 www.airitilibrary.com

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